![molecular formula C21H25ClN2O3S B2740537 (E)-2-(4-Chlorophenyl)-N-[[2-[(4-hydroxypiperidin-1-yl)methyl]phenyl]methyl]ethenesulfonamide CAS No. 1445759-53-4](/img/structure/B2740537.png)
(E)-2-(4-Chlorophenyl)-N-[[2-[(4-hydroxypiperidin-1-yl)methyl]phenyl]methyl]ethenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-2-(4-Chlorophenyl)-N-[[2-[(4-hydroxypiperidin-1-yl)methyl]phenyl]methyl]ethenesulfonamide is a useful research compound. Its molecular formula is C21H25ClN2O3S and its molecular weight is 420.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-2-(4-Chlorophenyl)-N-[[2-[(4-hydroxypiperidin-1-yl)methyl]phenyl]methyl]ethenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound through a detailed examination of its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonamide group, a chlorophenyl moiety, and a piperidine derivative, which collectively contribute to its biological activity. The structural formula is represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Studies indicate that compounds with similar structures often act as endothelin receptor antagonists , which are crucial in regulating cardiovascular functions and have implications in treating conditions like hypertension and heart failure .
Target Interactions
- Endothelin Receptors : The compound exhibits significant binding affinity to endothelin receptors, influencing vascular tone and cellular proliferation.
- Kinase Inhibition : Analogous compounds have shown potential in inhibiting key kinases involved in cancer progression, such as AKT2/PKBβ, which is often targeted for therapeutic interventions in glioblastoma .
Biological Activity
Research indicates that the compound demonstrates various biological activities, including:
- Anticancer Properties : Similar sulfonamide derivatives have been reported to inhibit cancer cell proliferation effectively. A quantitative structure-activity relationship (QSAR) study revealed that electronic and steric properties significantly influence anticancer activity .
- Antimicrobial Effects : Some derivatives have shown promising antimicrobial properties, suggesting potential applications in treating infections .
Study 1: Anticancer Activity
In a study evaluating various derivatives of ethenesulfonamide, it was found that modifications to the phenyl ring significantly impacted the potency against glioma cells. One derivative exhibited an EC50 value of 20 μM against GL261 murine glioblastoma cells, demonstrating its potential as an anticancer agent .
Compound | EC50 (μM) | Target Kinase |
---|---|---|
Compound 4j | 20 | AKT2/PKBβ |
MK-2206 | 2 | AKT1/PKBα |
Study 2: Structure-Activity Relationship
A QSAR analysis involving 40 compounds based on the ethenesulfonamide framework revealed that electronic descriptors such as EHOMO and steric descriptors were critical in predicting anticancer activity. The model exhibited a high correlation coefficient (R2=0.81), confirming the importance of structural modifications for enhancing biological efficacy .
Eigenschaften
IUPAC Name |
(E)-2-(4-chlorophenyl)-N-[[2-[(4-hydroxypiperidin-1-yl)methyl]phenyl]methyl]ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3S/c22-20-7-5-17(6-8-20)11-14-28(26,27)23-15-18-3-1-2-4-19(18)16-24-12-9-21(25)10-13-24/h1-8,11,14,21,23,25H,9-10,12-13,15-16H2/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMOCCZOTBXJPY-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC=CC=C2CNS(=O)(=O)C=CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1O)CC2=CC=CC=C2CNS(=O)(=O)/C=C/C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.